
2,2-Diethyl-2H-1,4-thiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diethyl-4H-1,4-thiazin-3-one is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are frequently used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-4H-1,4-thiazin-3-one typically involves the reaction of diethylamine with a suitable thioamide under controlled conditions. One common method involves the use of diethylamine and carbon disulfide, followed by cyclization with an appropriate halogenated compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,2-diethyl-4H-1,4-thiazin-3-one may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2,2-diethyl-4H-1,4-thiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
科学的研究の応用
2,2-diethyl-4H-1,4-thiazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 2,2-diethyl-4H-1,4-thiazin-3-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
2,2-diethyl-4H-1,4-thiazin-3-one: Known for its potential as an acetylcholinesterase inhibitor.
2,2-dimethyl-4H-1,4-thiazin-3-one: Similar structure but with different substituents, leading to variations in biological activity.
2,2-diethyl-4H-1,4-oxazin-3-one: An oxygen analog with distinct chemical properties and applications.
Uniqueness
2,2-diethyl-4H-1,4-thiazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a promising candidate for further research in neurodegenerative disease treatment .
特性
CAS番号 |
63917-24-8 |
|---|---|
分子式 |
C8H13NOS |
分子量 |
171.26 g/mol |
IUPAC名 |
2,2-diethyl-4H-1,4-thiazin-3-one |
InChI |
InChI=1S/C8H13NOS/c1-3-8(4-2)7(10)9-5-6-11-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
QLTOWVSLACYBHJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC=CS1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


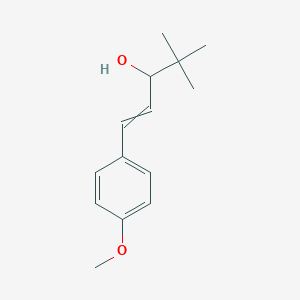
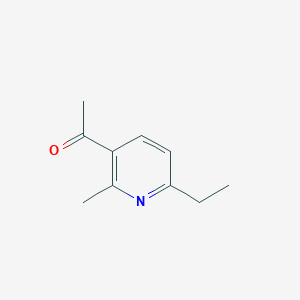
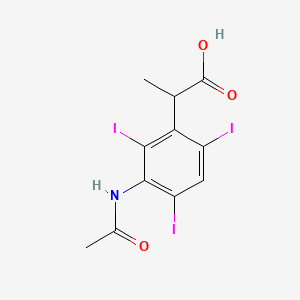
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
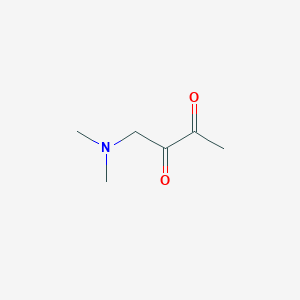
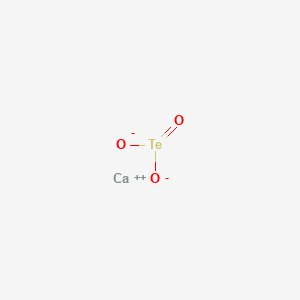
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

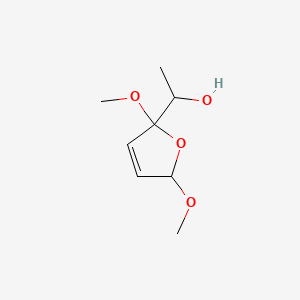
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)

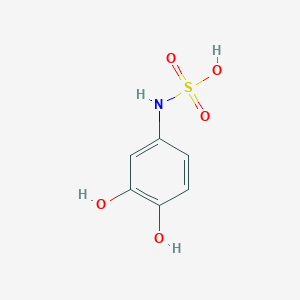
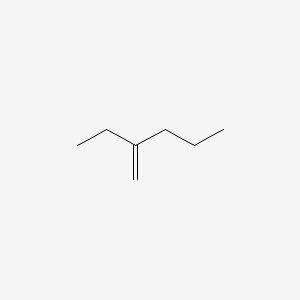
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
